molecular formula C13H12N2O2S B15059368 5,6-Dimethoxy-2-(thiophen-2-yl)-1H-benzo[d]imidazole

5,6-Dimethoxy-2-(thiophen-2-yl)-1H-benzo[d]imidazole

Cat. No.: B15059368
M. Wt: 260.31 g/mol
InChI Key: UTBHZZQZAUSAMA-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-2-(thiophen-2-yl)-1H-benzo[d]imidazole is a benzimidazole derivative featuring methoxy substituents at the 5- and 6-positions of the benzene ring and a thiophene moiety at the 2-position.

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

5,6-dimethoxy-2-thiophen-2-yl-1H-benzimidazole

InChI

InChI=1S/C13H12N2O2S/c1-16-10-6-8-9(7-11(10)17-2)15-13(14-8)12-4-3-5-18-12/h3-7H,1-2H3,(H,14,15)

InChI Key

UTBHZZQZAUSAMA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=N2)C3=CC=CS3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxy-2-(thiophen-2-yl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. One common method involves the use of 5,6-dimethoxy-1,2-phenylenediamine and thiophene-2-carboxaldehyde under acidic conditions to form the desired benzimidazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-2-(thiophen-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5,6-Dimethoxy-2-(thiophen-2-yl)-1H-benzo[d]imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-2-(thiophen-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Methoxy vs. Methyl and Halogen Substituents
  • 5,6-Dimethyl Derivatives : Compounds like 5,6-dimethyl-1-(3-methylbenzyl)-1H-benzo[d]imidazole (5b) exhibit strong antifungal activity against azole-resistant strains (MIC <3.90 μM), attributed to the lipophilic methyl groups enhancing membrane penetration . In contrast, methoxy groups in 5,6-dimethoxy derivatives may reduce lipophilicity but improve hydrogen-bonding interactions due to oxygen lone pairs.
  • Chlorinated Derivatives: Chlorine substituents, as in 5-chloro-2-(4-chlorophenoxy)methyl derivatives (36, 37), show superior antimicrobial activity (MIC <3.90 μM) compared to methoxy analogues, likely due to increased electrophilicity and halogen bonding .
Thiophene vs. Other Aryl Substituents
  • 2-(Thiophen-2-yl)-1H-benzo[d]imidazole (3p) : This analogue lacks methoxy groups but shares the thiophene moiety. It has a high melting point (344–346°C) and molecular weight 201, indicating strong intermolecular interactions (e.g., π-stacking) .
  • 2-(Furan-2-yl) and Phenyl Analogues : Furyl-substituted derivatives (e.g., 3o) exhibit lower melting points (285–287°C) due to reduced aromatic stability compared to thiophene, while phenyl derivatives may lack sulfur-mediated interactions critical for binding to biological targets .
Antimicrobial and Antifungal Activity
  • 5,6-Dimethoxy Derivatives : While specific data for 5,6-dimethoxy-2-(thiophen-2-yl)-1H-benzo[d]imidazole are unavailable, methoxy groups in similar compounds (e.g., methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)benzoate) are associated with moderate activity against gram-positive bacteria and fungi, likely due to balanced hydrophilicity and steric effects .
  • Thiophene-Containing Analogues : 2-(Thiophen-2-yl) derivatives (e.g., L3) show enhanced activity in computational SARS-CoV-2 studies, where the thiophene sulfur may interact with viral protease active sites .
Receptor Binding and Molecular Docking
  • GABA-A Receptor Interactions : Fluorophenyl-substituted benzimidazoles (e.g., 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole) mimic zolpidem’s binding pose at the GABA-A allosteric site, forming hydrogen bonds with αHis102 and γSer206 . The thiophene group in this compound may adopt distinct orientations due to sulfur’s larger atomic radius and polarizability.

Electronic and Catalytic Properties

  • HOMO-LUMO Gaps: For 2-(4-fluorophenyl)-1H-benzo[d]imidazole (3f), the HOMO-LUMO gap is 4.48 eV, indicating moderate reactivity.
  • Catalytic Applications : Titanium-based zeolitic frameworks incorporating 2-(thiophen-2-yl)benzimidazole ligands (e.g., Ti-ZTBF) achieve 16% dimethyl carbonate yield at 100°C, suggesting that methoxy groups could further modulate Lewis acidity and CO₂ fixation efficiency .

Biological Activity

5,6-Dimethoxy-2-(thiophen-2-yl)-1H-benzo[d]imidazole is a benzimidazole derivative that has garnered attention for its diverse biological activities. Benzimidazoles are known for their ability to interact with various biological targets, leading to potential therapeutic applications in cancer treatment, antimicrobial activity, and other pharmacological areas. This article explores the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzimidazole core substituted with methoxy groups and a thiophene ring. The chemical formula is C11H10N2O2SC_{11}H_{10}N_2O_2S, with a molecular weight of approximately 218.27 g/mol. The compound's IUPAC name is this compound.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Benzimidazole derivatives have shown promise as anticancer agents due to their ability to inhibit crucial enzymes involved in cancer cell proliferation. Research indicates that compounds within this class can act as topoisomerase inhibitors, which are vital for DNA replication and transcription.

Table 1: Anticancer Activity of Benzimidazole Derivatives

Compound NameTarget EnzymeIC50 (μM)Cell Line TestedReference
This compoundTopoisomerase ITBDMDA-MB-231 (breast cancer)
Compound ATopoisomerase II14.1K562 (leukemia)
Compound BPARPTBDHepG-2 (liver cancer)

2. Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. They exhibit effectiveness against a range of pathogens, including bacteria and fungi.

Table 2: Antimicrobial Activity

Compound NameMicrobial TargetMinimum Inhibitory Concentration (MIC)Reference
This compoundStaphylococcus aureusTBD
Compound CEscherichia coliTBD
Compound DCandida albicansTBD

3. Anti-inflammatory Effects

Some studies suggest that benzimidazole derivatives can exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation.

Case Study:
A recent investigation demonstrated that a related benzimidazole compound inhibited the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves several interactions:

  • Topoisomerase Inhibition: The compound may intercalate into DNA or inhibit topoisomerase enzymes, disrupting DNA replication.
  • Hydrogen Bonding: The electron-rich nitrogen heterocycles can form hydrogen bonds with various biological targets, enhancing binding affinity and specificity.

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